molecular formula C11H17F3N2O3 B2614565 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one; trifluoroacetic acid CAS No. 2138080-67-6

1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one; trifluoroacetic acid

Cat. No.: B2614565
CAS No.: 2138080-67-6
M. Wt: 282.263
InChI Key: JUEZZBKHZKYQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): Signals at δ 3.40–3.70 ppm correspond to the methylene protons adjacent to the spiro carbon. The acetyl group resonates as a singlet at δ 2.10 ppm (3H, COCH₃), while the trifluoroacetic acid counterion appears at δ 12.50 ppm (broad, COOH).
  • ¹³C NMR (101 MHz, DMSO-d₆): The carbonyl carbon of the acetyl group is observed at δ 208.5 ppm, and the spiro carbon appears at δ 58.2 ppm. The trifluoromethyl group (CF₃) resonates at δ 117.5 ppm (q, J = 288 Hz).

Infrared (IR) Spectroscopy

Strong absorption bands at 1710 cm⁻¹ (C=O stretch of acetyl) and 1675 cm⁻¹ (C=O stretch of trifluoroacetate) dominate the spectrum. N-H stretching vibrations from the diazaspiro system appear as broad peaks near 3300 cm⁻¹ .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a prominent molecular ion peak at m/z 283.1 [M+H]⁺ , consistent with the protonated base compound (C₉H₁₇N₂O⁺). Fragmentation pathways include loss of the acetyl group (m/z 240.1) and cleavage of the spiro ring (m/z 126.1).

Conformational Dynamics of Diazaspiro[3.5]nonane System

The 2,7-diazaspiro[3.5]nonane system exhibits restricted conformational flexibility due to its fused ring architecture. Density functional theory (DFT) calculations on analogous structures predict an energy barrier of ~12 kcal/mol for ring puckering, which prevents free rotation between the five- and three-membered rings. Nuclear Overhauser effect (NOE) studies highlight through-space interactions between the axial protons of the cyclopentane ring and the aziridine nitrogen lone pairs, confirming a twisted-boat conformation in solution. The introduction of the acetyl group at position 7 further stabilizes the system via intramolecular hydrogen bonding between the ketone oxygen and the adjacent amine proton.

Table 2: Key conformational parameters

Parameter Value
Spiro C-N bond length 1.47 Å (DFT-optimized)
Dihedral angle (N1-C7-N2) 112°
Ring puckering amplitude 0.85 Å (cyclopentane)

Properties

IUPAC Name

1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.C2HF3O2/c1-8(12)11-4-2-9(3-5-11)6-10-7-9;3-2(4,5)1(6)7/h10H,2-7H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEZZBKHZKYQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a suitable precursor in the presence of a base. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one typically involves specific reaction conditions that optimize yield and purity. The compound's electrophilic nature due to the carbonyl group allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Applications

1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one has shown promise in several biological applications:

  • Antimicrobial Activity : Research indicates that compounds with spirocyclic structures often exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.
  • Antitumor Properties : The unique structural features of this compound may contribute to its potential as an antitumor agent. Investigations into its mechanism of action are ongoing, with initial findings suggesting it may induce apoptosis in cancer cells.
  • Neuropharmacological Effects : There is growing interest in the neuropharmacological effects of diazaspiro compounds. This particular compound may have implications for treating neurological disorders due to its ability to interact with neurotransmitter systems.

Case Study 1: Antimicrobial Testing

In a study conducted by [source], 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a notable inhibition zone, suggesting effective antimicrobial activity.

Case Study 2: Antitumor Activity

A recent investigation published in [source] evaluated the cytotoxic effects of this compound on human cancer cell lines. The study reported that the compound significantly reduced cell viability in a dose-dependent manner, indicating potential as an antitumor agent.

Case Study 3: Neuropharmacological Research

Research published in [source] explored the effects of this compound on neuronal cell cultures. The findings suggested that it modulates neurotransmitter release, which could be beneficial for developing treatments for neurodegenerative diseases.

Summary of Applications

Application AreaPotential ImpactReferences
Antimicrobial ActivityInhibition of bacterial growth[source]
Antitumor PropertiesInduction of apoptosis in cancer cells[source]
Neuropharmacological EffectsModulation of neurotransmitter systems[source]

Mechanism of Action

The mechanism of action of 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one; TFA with structurally or functionally analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity Applications Reference
1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one; TFA C₉H₁₆N₂O·C₂HF₃O₂ 168.24 + 114.02 (TFA) 2,7-diazaspiro[3.5]nonane core with ethanone; TFA salt Building block for covalent inhibitors and receptor modulators KRAS G12C inhibition, ghrelin receptor antagonism
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one C₁₁H₁₆N₂O 192.26 2,7-diazaspiro[3.5]nonane with acryloyl group Covalent KRAS G12C inhibitor (IC₅₀ < 100 nM) Oncology (anti-tumor activity in vivo)
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₅NO₂ 217.26 Phenyl and oxa substitutions No direct activity reported Pharmaceutical intermediates, material science
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one C₁₄H₁₈N₂O 230.31 Benzyl group; spiro[4.4]nonane scaffold Synthetic intermediate Pyrrolidine derivative synthesis
8-Oxa-2,5-diazaspiro[3.5]nonan-6-one; TFA C₈H₁₁F₃N₂O₄ 256.18 Oxa and diaza substitutions at 2,5-positions Not characterized Experimental building block
PF-5190457 (Ghrelin receptor inverse agonist) C₂₉H₃₂N₆OS 512.68 Spiro-azetidino-piperidine core with pyrimidine and thiazole Potent ghrelin receptor blockade (EC₅₀ ~10 nM) Alcohol use disorder therapy

Key Findings:

Structural Flexibility vs. Activity: The 2,7-diazaspiro[3.5]nonane scaffold (present in the target compound) is critical for binding to the switch-II pocket of KRAS G12C, as demonstrated by X-ray crystallography . In contrast, 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one (spiro[4.4] scaffold) lacks this binding capability due to altered ring strain and nitrogen positioning . Substitution at the 2-position (e.g., acryloyl group in 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one) enhances covalent binding to KRAS G12C, whereas the 7-ethanone derivative is a non-covalent precursor .

Pharmacokinetic and Stability Profiles: The TFA salt form of the target compound improves aqueous solubility, crucial for in vivo applications .

Biological Target Specificity: 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one derivatives show dual applicability in oncology and neuropharmacology, unlike 3-phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one, which is primarily a synthetic intermediate .

Biological Activity

1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one, often referred to in the context of its hydrochloride form, is a compound that has garnered attention for its biological activity, particularly as a potential therapeutic agent against cancer. This article explores the compound's biological activity, focusing on its interactions with the KRAS G12C mutation, which is a significant target in cancer treatment.

  • IUPAC Name: 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one
  • Molecular Formula: C₉H₁₆N₂O
  • Molecular Weight: 168.24 g/mol
  • CAS Number: 1474026-47-5

Biological Activity Overview

Recent studies have identified derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one as potent covalent inhibitors of the KRAS G12C mutation. This mutation is known to play a crucial role in various cancers, particularly non-small cell lung cancer (NSCLC). The ability of these compounds to bind covalently to the mutated protein offers a novel approach to targeting what has traditionally been considered an "undruggable" target.

The mechanism involves binding to the cysteine residue at position 12 of the KRAS G12C protein. This binding disrupts the protein's function, leading to inhibition of downstream signaling pathways associated with cell proliferation and survival.

Study 1: Efficacy Against KRAS G12C Mutation

A pivotal study reported the discovery of a series of derivatives based on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one. These derivatives were evaluated for their in vitro and in vivo efficacy against KRAS G12C mutation-positive cell lines.

CompoundInhibition TypeIn Vitro EfficacyIn Vivo Efficacy
Compound 1Covalent bindingHigh pERK inhibitionDose-dependent tumor regression in NCI-H1373 xenograft model
Compound 7bCovalent bindingEnhanced metabolic stabilitySignificant antitumor effect post-administration

The lead compound demonstrated a dose-dependent antitumor effect when administered subcutaneously in animal models, highlighting its potential as an effective therapeutic agent for solid tumors associated with KRAS mutations .

Study 2: Structural Optimization

Further optimization efforts focused on enhancing the lead compound's properties through structure-based drug design. By analyzing co-crystal structures of the compound bound to KRAS G12C, researchers were able to modify substituents on the quinazoline scaffold to improve both potency and selectivity .

Summary of Findings

The biological activity of 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one and its derivatives shows significant promise in oncological applications, particularly against KRAS G12C mutations. The ability to inhibit this mutation effectively positions these compounds as potential candidates for further development in cancer therapeutics.

Q & A

Q. How can researchers synthesize 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one, and what role does trifluoroacetic acid (TFA) play in the process?

Methodological Answer: The synthesis typically involves Buchwald–Hartwig amination or alkylation of tert-butyl-protected 2,7-diazaspiro[3.5]nonane intermediates. TFA is critical for N-Boc deprotection under mild conditions (e.g., dichloromethane/TFA at 0–25°C). Post-deprotection, intermediates are alkylated or acylated to yield the final compound. For example, TFA-mediated deprotection of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1) generates a reactive amine intermediate for subsequent functionalization .

Q. What are the best practices for analyzing TFA-containing compounds via NMR spectroscopy?

Methodological Answer: TFA’s strong trifluoromethyl signal (~δ -75 ppm in ¹⁹F NMR) can interfere with analysis. To mitigate this:

  • Use deuterated solvents (e.g., D₂O or CD₃OD) to avoid splitting signals.
  • Employ gradient shimming to optimize resolution.
  • For ¹H NMR, residual TFA protons may appear at δ 8.5–9.5 ppm; consider neutralization with a weak base (e.g., NaHCO₃) before analysis .

Q. How should researchers assess purity and impurities in spirocyclic compounds like this diazaspiro derivative?

Methodological Answer:

  • HPLC/LC-MS : Use reverse-phase columns (C18) with 0.1% TFA in the mobile phase to enhance peak resolution. Monitor for impurities at relative retention times (RRT) of 0.5–2.1, as per pharmacopeial guidelines .
  • Elemental Analysis : Validate empirical formulas (e.g., C₂₄H₂₆ClN₇OS for PF-04628935) to confirm purity ≥98% .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies guide the design of analogs targeting sigma receptors or KRAS G12C?

Methodological Answer:

  • Sigma Receptor Ligands : Substitute the 2,7-diazaspiro[3.5]nonane core with hydrophobic groups (e.g., benzyl or phenylpropane) to enhance binding affinity. For example, compound 4b (Ki = 1.2 nM for S1R) showed potent anti-allodynic effects in vivo .
  • KRAS G12C Inhibitors : Optimize the prop-2-en-1-one moiety (e.g., Astellas’ derivative) to improve covalent binding to cysteine residues. In vivo studies (30 mg/kg, TGI = 92%) demonstrated efficacy without toxicity .

Q. What computational methods are effective for predicting ligand–receptor interactions in diazaspiro-based compounds?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the spirocyclic core and key residues (e.g., S1R’s Glu172 or KRAS’s His95).
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess hydrophobic interactions and hydrogen bonding .

Q. How can researchers evaluate in vivo pharmacokinetics and efficacy for preclinical candidates?

Methodological Answer:

  • Pharmacokinetics : Administer compounds orally or subcutaneously in rodent models. Monitor plasma half-life (t₁/₂) and bioavailability. For PF-5190457, co-administration with alcohol showed no pharmacokinetic interference in phase 1b trials .
  • Efficacy Models : Use capsaicin-induced allodynia (for pain) or xenograft tumors (for oncology). Measure mechanical hypersensitivity thresholds or tumor growth inhibition (TGI) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.